N-benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction generally works in high yield .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Histamine H4 Antagonists
Research has identified compounds structurally related to N-benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide as novel histamine H4 receptor antagonists. These compounds, including azole carboxamide derivatives, have been suggested for the treatment of diseases like asthma and allergic rhinitis due to their potential to modulate immune response (Expert Opinion on Therapeutic Patents, 2004).
Antimicrobial and Antifungal Agents
Novel heterocyclic compounds derived from similar chemical scaffolds have shown promising antimicrobial and anti-inflammatory activities. These derivatives have been evaluated for their cyclooxygenase inhibition, displaying significant analgesic and anti-inflammatory effects, suggesting their potential in developing new treatments for related conditions (Molecules, 2020).
Antipsychotic Agents
Heterocyclic carboxamides, including compounds similar to this compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds have shown promising activity in vitro for binding to dopamine and serotonin receptors, suggesting their utility in treating psychiatric disorders (Journal of Medicinal Chemistry, 1996).
Anti-Mycobacterial Agents
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure of interest, has been identified as a new anti-mycobacterial chemotype. These compounds have demonstrated potential anti-tubercular activity, highlighting their significance in addressing tuberculosis, a major global health issue (European Journal of Medicinal Chemistry, 2016).
Antiplasmodial Activities
Acyl derivatives of 3-aminofurazanes, which share a similar structural motif with this compound, have shown activity against different strains of Plasmodium falciparum. This suggests the potential of such compounds in the development of new antimalarial treatments (Pharmaceuticals, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can be influenced by environmental conditions .
Future Directions
Properties
IUPAC Name |
N-benzyl-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-20(21-13-16-5-2-1-3-6-16)24-10-8-23(9-11-24)14-19-22-17(15-27-19)18-7-4-12-26-18/h1-7,12,15H,8-11,13-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXIXAWURGFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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